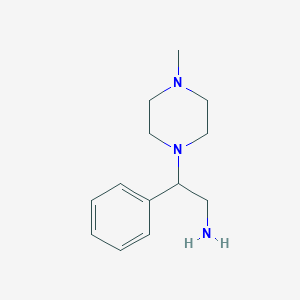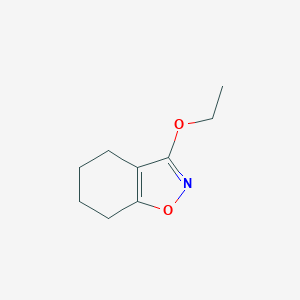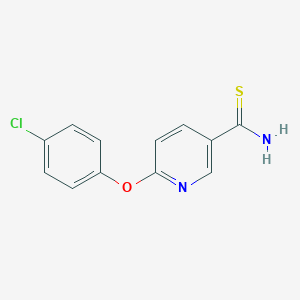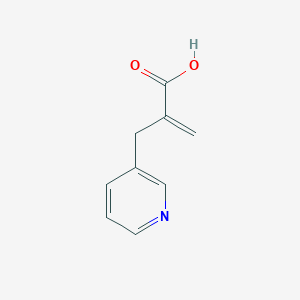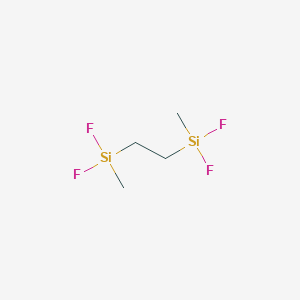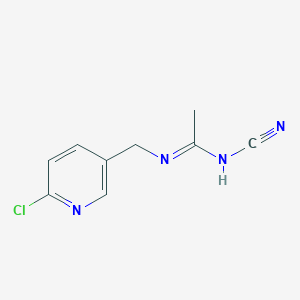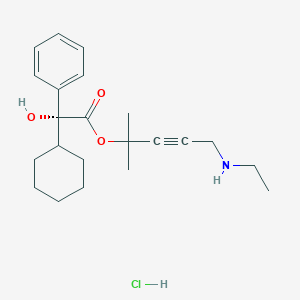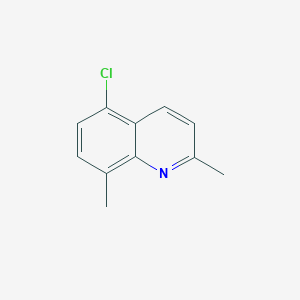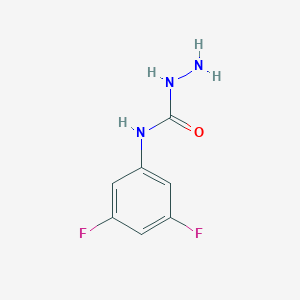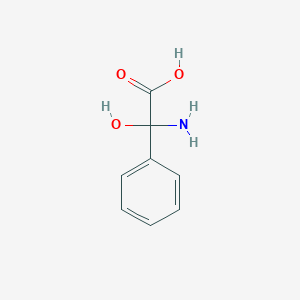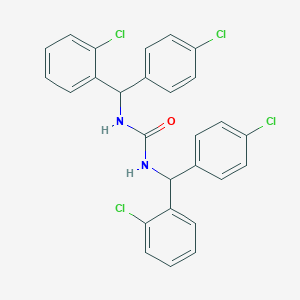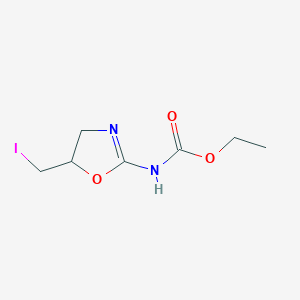
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester, also known as IOX1, is a potent and selective inhibitor of the histone demethylase enzyme, JMJD2A. It has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.
Wirkmechanismus
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester selectively inhibits the activity of JMJD2A by binding to its active site and preventing the demethylation of histone H3 lysine 9 (H3K9). This leads to an increase in the levels of H3K9me3, which is associated with gene silencing. 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has also been shown to inhibit the activity of other histone demethylase enzymes, including JMJD2B and JMJD3, although with lower selectivity.
Biochemical and Physiological Effects:
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the modulation of gene expression. 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has several advantages for use in lab experiments, including its high potency and selectivity for JMJD2A. It is also relatively easy to synthesize and has a high purity. However, 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester, including the development of more potent and selective JMJD2A inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action and downstream effects on gene expression. Additionally, the use of 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicities.
Synthesemethoden
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester can be synthesized through a three-step process involving the condensation of ethyl 2-oxo-4-phenylbutanoate with ethylenediamine, followed by the reaction of the resulting imine with iodomethane and finally the reaction of the iodomethyl intermediate with ethyl carbamate. The resulting 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester compound is a white powder with a melting point of 145-148°C and a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been shown to selectively inhibit the activity of JMJD2A, a histone demethylase enzyme that plays a key role in regulating gene expression. 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease.
Eigenschaften
CAS-Nummer |
188193-29-5 |
|---|---|
Produktname |
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester |
Molekularformel |
C7H11IN2O3 |
Molekulargewicht |
298.08 g/mol |
IUPAC-Name |
ethyl N-[5-(iodomethyl)-4,5-dihydro-1,3-oxazol-2-yl]carbamate |
InChI |
InChI=1S/C7H11IN2O3/c1-2-12-7(11)10-6-9-4-5(3-8)13-6/h5H,2-4H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
KMOZBGJSNDKAFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NCC(O1)CI |
Kanonische SMILES |
CCOC(=O)NC1=NCC(O1)CI |
Synonyme |
Carbamic acid, [4,5-dihydro-5-(iodomethyl)-2-oxazolyl]-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




